molecular formula C16H14N2O B13587165 4-(2-(Benzyloxy)phenyl)-1H-imidazole

4-(2-(Benzyloxy)phenyl)-1H-imidazole

Cat. No.: B13587165
M. Wt: 250.29 g/mol
InChI Key: PKBDTMKAUPPRHJ-UHFFFAOYSA-N
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Description

4-[2-(benzyloxy)phenyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(benzyloxy)phenyl]-1H-imidazole typically involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Imidazole ring formation: The benzyloxyphenyl intermediate is then reacted with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.

Industrial Production Methods

While specific industrial production methods for 4-[2-(benzyloxy)phenyl]-1H-imidazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(benzyloxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydroimidazole derivatives.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

5-(2-phenylmethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)11-19-16-9-5-4-8-14(16)15-10-17-12-18-15/h1-10,12H,11H2,(H,17,18)

InChI Key

PKBDTMKAUPPRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=CN3

Origin of Product

United States

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